

# Sandacanol: A Technical Guide to its Synthesis and Biological Significance

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## Compound of Interest

Compound Name: Sandacanol

Cat. No.: B190641

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## Abstract

**Sandacanol**, a synthetic fragrance molecule prized for its characteristic sandalwood aroma, has garnered significant scientific interest beyond its olfactory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of **Sandacanol**, with a particular focus on its chemical pathways and known biological interactions. Notably, **Sandacanol** has been identified as a specific agonist for the olfactory receptor OR10H1, a receptor ectopically expressed in human bladder cancer cells. This interaction triggers a signaling cascade with potential therapeutic implications, including the induction of apoptosis and cell cycle arrest. This document details the known synthetic routes to **Sandacanol**, summarizes its physicochemical properties, and elucidates its biological signaling pathway.

## Discovery and Physicochemical Properties

**Sandacanol**, chemically known as 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, is a synthetic aroma chemical that captures the warm, woody, and creamy notes of natural sandalwood oil. Its development was driven by the high demand and dwindling supply of natural sandalwood, making synthetic analogues a critical component of the fragrance industry.

Table 1: Physicochemical Properties of **Sandacanol**

| Property         | Value                                 |
|------------------|---------------------------------------|
| Chemical Formula | C <sub>14</sub> H <sub>24</sub> O     |
| Molecular Weight | 208.34 g/mol                          |
| CAS Number       | 28219-61-6                            |
| Appearance       | Colorless to pale yellow oily liquid  |
| Odor Profile     | Woody, sandalwood, greasy, oily, waxy |
| Boiling Point    | 114-116 °C @ 1 mmHg                   |
| Refractive Index | 1.4860 to 1.4900 @ 20°C               |
| Specific Gravity | 0.9140 to 0.9180 @ 20°C               |

## Synthesis Pathway of Sandacanol

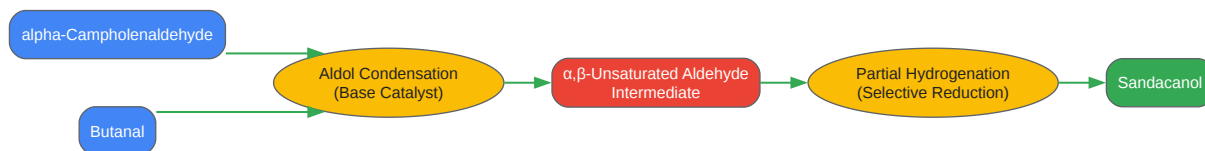
The primary industrial synthesis of **Sandacanol** commences with two key starting materials:  $\alpha$ -campholenaldehyde and butanal. The synthesis proceeds through a two-step process involving an aldol condensation followed by a selective reduction.

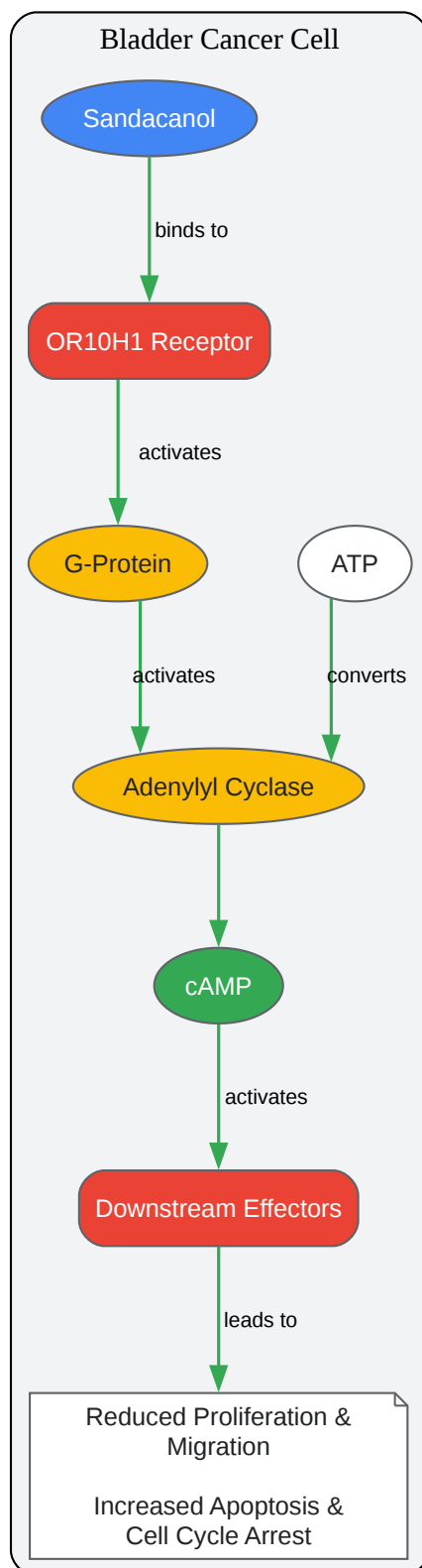
### Step 1: Aldol Condensation

The first step involves a base-catalyzed aldol condensation between  $\alpha$ -campholenaldehyde and butanal. This reaction forms an  $\alpha,\beta$ -unsaturated aldehyde intermediate. The choice of base and reaction conditions is crucial to maximize the yield of the desired condensed product.

### Step 2: Partial Hydrogenation

The second step is the selective reduction (partial hydrogenation) of the  $\alpha,\beta$ -unsaturated aldehyde intermediate to the corresponding allylic alcohol, **Sandacanol**. This reduction must be carefully controlled to avoid the saturation of the carbon-carbon double bond, which would result in a different, less desirable fragrance molecule.





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